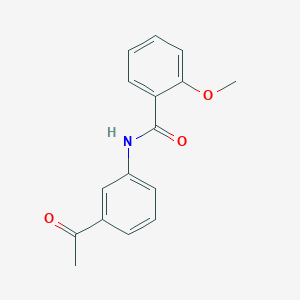

N-(3-acetylphenyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)12-6-5-7-13(10-12)17-16(19)14-8-3-4-9-15(14)20-2/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFZLAZNVKJTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354438 | |

| Record name | N-(3-acetylphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314022-80-5 | |

| Record name | N-(3-acetylphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-acetylphenyl)-2-methoxybenzamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(3-acetylphenyl)-2-methoxybenzamide. As a member of the versatile benzamide class of compounds, this molecule holds potential for exploration in various research and development domains. This document is intended to be a foundational resource, consolidating available data, outlining robust synthetic protocols, and inferring potential characteristics based on the analysis of its structural motifs and related analogs. Due to a notable scarcity of published experimental data for this specific compound, this guide integrates predicted properties and information from closely related structures to provide a well-rounded preliminary understanding for the scientific community.

Introduction and Rationale

Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The amide linkage provides a stable scaffold capable of participating in crucial hydrogen bonding interactions with biological targets. The this compound molecule incorporates three key functional groups: an acetophenone moiety, a central benzamide core, and a methoxy-substituted aromatic ring. This unique combination of functionalities suggests a rich chemical landscape and a potential for diverse biological interactions, making it a compound of interest for further investigation. This guide aims to provide the necessary foundational knowledge to stimulate and support such research endeavors.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 314022-80-5 | PubChem[1] |

| Molecular Formula | C₁₆H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 269.29 g/mol | PubChem[1] |

| Melting Point | Predicted: ~167-168 °C | Inferred from N-(3-acetylphenyl)-4-methoxybenzamide[2] |

| Boiling Point | Predicted: >370 °C | Inferred from N-(3-acetylphenyl)-4-methoxybenzamide[2] |

| Solubility | Predicted to be soluble in DMSO and methanol. | General solubility of similar organic compounds |

| pKa | Predicted: ~13.24 | Inferred from N-(3-acetylphenyl)-4-methoxybenzamide[2] |

Note: The melting and boiling points are inferred from a positional isomer and should be treated as estimates.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the N-acylation of 3'-aminoacetophenone with 2-methoxybenzoyl chloride. This is a standard and well-documented transformation in organic synthesis.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from commercially available precursors, followed by the final amide coupling reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3'-Aminoacetophenone (Intermediate 1)

This protocol is adapted from established reduction methods for nitroarenes.

Materials:

-

3-Nitroacetophenone

-

Ethanol

-

Raney Nickel or Tin(II) Chloride

-

Hydrochloric Acid

-

Sodium Carbonate

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

Procedure:

-

Dissolve 3-nitroacetophenone in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Hydrogenate the mixture under pressure at 50°C until the uptake of hydrogen ceases.

-

Alternatively, for a laboratory scale, a mixture of Tin(II) chloride and concentrated hydrochloric acid can be used as the reducing agent under reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, filter the catalyst (if using Raney Nickel) and evaporate the solvent.

-

Treat the residue with a cold mixture of water and excess concentrated hydrochloric acid.

-

Filter any undissolved material.

-

Neutralize the combined hydrochloric acid solutions with solid sodium carbonate until the solution is alkaline.

-

The precipitated 3'-aminoacetophenone is collected by filtration, washed with cold water, and dried. The product should be a yellow to light brown crystalline powder.

Protocol 2: Synthesis of 2-Methoxybenzoyl Chloride (Intermediate 2)

This protocol is a standard method for converting a carboxylic acid to an acyl chloride.

Materials:

-

2-Methoxybenzoic acid

-

Thionyl chloride or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-methoxybenzoic acid in anhydrous DCM or toluene.

-

Add an excess of thionyl chloride (2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting 2-methoxybenzoyl chloride is typically used in the next step without further purification.

Protocol 3: Synthesis of this compound (Final Product)

This is a Schotten-Baumann type reaction.

Materials:

-

3'-Aminoacetophenone

-

2-Methoxybenzoyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine

-

Round-bottom flask, magnetic stirrer, addition funnel.

Procedure:

-

Dissolve 3'-aminoacetophenone in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add an equimolar amount of a non-nucleophilic base such as pyridine or triethylamine to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Dissolve 2-methoxybenzoyl chloride in anhydrous DCM or THF and add it dropwise to the cooled solution of the amine via an addition funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectral Properties (Predicted)

As experimental spectra are not widely available, the following are predicted key features based on the structure of this compound.

¹H NMR Spectroscopy

Caption: Predicted ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region, typically between δ 165-170 ppm for the amide carbonyl and δ 195-200 ppm for the ketone carbonyl.

-

Aromatic Carbons: A complex set of signals is anticipated in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be significantly shielded.

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

-

Acetyl Carbon (-COCH₃): A signal is expected in the aliphatic region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic sharp to medium absorption band is expected around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band should appear around 1650-1680 cm⁻¹ (Amide I band).

-

C=O Stretch (Ketone): Another strong absorption band is expected around 1680-1700 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1210-1335 cm⁻¹ is anticipated.

-

Aromatic C-H Stretch: Signals will be present above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are expected.

-

C-O Stretch (Methoxy): A strong, characteristic band should be observed around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, its structural components suggest several avenues for investigation.

-

Enzyme Inhibition: Benzamide derivatives are known to inhibit a variety of enzymes. The acetylphenyl moiety could potentially interact with acetyl-lysine binding domains or other pockets that accommodate acetyl groups.

-

Anticancer Activity: Methoxy-substituted benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[3]

-

Antimicrobial Properties: The benzamide scaffold is present in numerous antimicrobial agents.

-

Central Nervous System (CNS) Activity: Many benzamide derivatives exhibit activity in the CNS, acting as dopamine receptor antagonists or having other neuroleptic properties.

The combination of a hydrogen bond donor (amide N-H), hydrogen bond acceptors (carbonyl and methoxy oxygens), and aromatic rings for π-π stacking interactions provides a pharmacophore that could be recognized by various biological targets.

Caption: Potential areas of biological investigation for this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the safety profiles of its precursors and related benzamides, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities. This technical guide provides a solid foundation for researchers interested in exploring this molecule further. The immediate next steps should involve the experimental validation of its physicochemical properties and a comprehensive spectral characterization. Subsequently, screening for biological activities, guided by the insights from its structural analogs, could unveil novel therapeutic applications for this intriguing benzamide derivative.

References

-

PubChem. This compound. [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

PubMed Central. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

Sources

- 1. This compound | C16H15NO3 | CID 773670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 316150-74-0 CAS MSDS (N-(3-Acetylphenyl)-4-methoxybenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

"N-(3-acetylphenyl)-2-methoxybenzamide" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(3-acetylphenyl)-2-methoxybenzamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind experimental choices and data interpretation. By presenting detailed methodologies and summarizing quantitative data in a clear, structured format, this whitepaper serves as an authoritative resource for the structural elucidation of this and similar benzamide derivatives.

Introduction

This compound (C₁₆H₁₅NO₃) is a benzamide derivative with potential applications in medicinal chemistry and materials science. Its structure combines three key functional groups: an acetophenone moiety, a secondary amide linkage, and a methoxy-substituted benzene ring. Accurate structural confirmation and purity assessment are paramount for any research or development application, necessitating a thorough analysis of its spectroscopic profile.

The molecular weight of this compound is 269.29 g/mol , with an exact mass of 269.10519334 Da[1]. This guide will walk through the expected spectroscopic signatures of the molecule, providing a framework for its unambiguous identification.

Molecular Structure and Synthesis Overview

A logical and common synthetic route for this compound involves the acylation of an amine with an acyl chloride. Specifically, this would be the reaction between 3'-aminoacetophenone and 2-methoxybenzoyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct[2].

The choice of an acyl chloride as the acylating agent is driven by its high reactivity, which ensures a high conversion rate. The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the acyl chloride[2].

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound. The analysis is based on established principles of spectroscopy and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on data for the close structural analog, N-(3-acetylphenyl)-2-ethoxybenzamide, with adjustments for the methoxy group[3]. The spectra are presumed to be recorded in DMSO-d₆, a common solvent for amides which helps in observing the N-H proton.

3.1.1 ¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |

| ~10.4 | s | 1H | NH | The amide proton is expected to be a broad singlet, deshielded due to the electron-withdrawing carbonyl group and potential hydrogen bonding. Its chemical shift is highly dependent on concentration and temperature. |

| ~8.3 | t (or app s) | 1H | Ar-H (B, H-2') | This proton is ortho to both the amide and acetyl groups, making it the most deshielded aromatic proton on this ring. It appears as a triplet or apparent singlet due to similar coupling constants with H-4' and H-6'. |

| ~7.9 | dd | 1H | Ar-H (A, H-6) | Ortho to the carbonyl group, this proton is significantly deshielded. It will appear as a doublet of doublets due to coupling with H-5 and H-4. |

| ~7.8 | ddd | 1H | Ar-H (B, H-6') | This proton is ortho to the acetyl group and will be a doublet of doublet of doublets. |

| ~7.6 | m | 1H | Ar-H (A, H-4) | Part of the 2-methoxybenzoyl ring, this proton's chemical shift is influenced by the ortho methoxy and para amide groups. It will be part of a complex multiplet. |

| ~7.5 | t | 1H | Ar-H (B, H-5') | This proton is meta to both substituents and will appear as a triplet. |

| ~7.3 | d | 1H | Ar-H (B, H-4') | Ortho to the amide group, this proton is shielded relative to H-2' and H-6'. |

| ~7.2 | d | 1H | Ar-H (A, H-3) | Ortho to the electron-donating methoxy group, this proton is relatively shielded. |

| ~7.1 | t | 1H | Ar-H (A, H-5) | This proton is also part of the complex aromatic region of the 2-methoxybenzoyl ring. |

| 3.9 | s | 3H | -OCH₃ | Methoxy protons appear as a sharp singlet in a characteristic region. |

| 2.6 | s | 3H | -C(=O)CH₃ | The acetyl methyl protons are deshielded by the adjacent carbonyl group and appear as a sharp singlet. |

3.1.2 ¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |

| ~197.8 | C =O (Ketone) | The ketone carbonyl carbon is highly deshielded and appears at a characteristic low-field position. |

| ~165.0 | C =O (Amide) | The amide carbonyl carbon is also deshielded, but typically appears slightly upfield from a ketone carbonyl. |

| ~157.0 | C -OCH₃ (A, C-2) | Aromatic carbon directly attached to the electron-donating methoxy group. |

| ~139.5 | C -NH (B, C-1') | Aromatic carbon attached to the nitrogen atom. |

| ~137.8 | C -C=O (B, C-3') | Aromatic carbon attached to the acetyl group. |

| ~132.5 | Ar-C H (A, C-4) | Aromatic methine carbon. |

| ~131.0 | Ar-C H (A, C-6) | Aromatic methine carbon. |

| ~129.0 | Ar-C H (B, C-5') | Aromatic methine carbon. |

| ~125.0 | Ar-C H (B, C-6') | Aromatic methine carbon. |

| ~123.5 | C -C=O (A, C-1) | Quaternary carbon of the benzoyl ring, deshielded by the carbonyl group. |

| ~120.8 | Ar-C H (A, C-5) | Aromatic methine carbon. |

| ~120.0 | Ar-C H (B, C-2') | Aromatic methine carbon. |

| ~118.5 | Ar-C H (B, C-4') | Aromatic methine carbon. |

| ~112.0 | Ar-C H (A, C-3) | Aromatic carbon ortho to the methoxy group, showing significant shielding. |

| ~56.0 | -OC H₃ | The methoxy carbon appears in a typical aliphatic region. |

| ~27.0 | -C(=O)C H₃ | The acetyl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum is typically recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 | N-H Stretch | Secondary Amide | A sharp to moderately broad peak characteristic of N-H stretching in secondary amides[4]. |

| 3100-3000 | C-H Stretch | Aromatic | Vibrations from C-H bonds on the benzene rings. |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃) | Stretching vibrations from the methoxy and acetyl methyl groups. |

| ~1685 | C=O Stretch | Ketone | Strong, sharp absorption for the acetyl carbonyl group. |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide | A very strong, sharp absorption characteristic of the amide carbonyl[5]. |

| ~1580 & ~1480 | C=C Stretch | Aromatic Ring | Two or three sharp bands of variable intensity from the stretching of the benzene rings. |

| ~1530 | N-H Bend (Amide II) | Secondary Amide | A strong band resulting from a combination of N-H bending and C-N stretching[5]. |

| ~1240 | C-O-C Stretch | Aryl Ether | Asymmetric stretching of the aryl-O-CH₃ bond. |

| ~1020 | C-O-C Stretch | Aryl Ether | Symmetric stretching of the aryl-O-CH₃ bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structure. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Molecular Ion Peak: The exact mass of this compound is 269.10519334 Da[1]. In high-resolution mass spectrometry (HRMS), the molecular ion will be observed as various adducts.

-

[M+H]⁺: m/z ≈ 270.1125

-

[M+Na]⁺: m/z ≈ 292.0944

-

[M+K]⁺: m/z ≈ 308.0684

-

These predicted adduct m/z values are based on the isomeric compound N-(3-acetylphenyl)-4-methoxybenzamide and are expected to be identical for the target molecule[6].

-

Key Fragmentation Patterns: The amide bond is often the weakest bond and a primary site for fragmentation.

-

Pathway 1: Cleavage of the amide C-N bond can lead to the formation of the 3-aminoacetophenone cation radical at m/z ≈ 136 .

-

Pathway 2: The more common fragmentation pathway for amides involves cleavage of the Ar(CO)-NH bond to form a stable acylium ion. This would result in the 2-methoxybenzoyl cation at m/z ≈ 135 .

-

Pathway 3: The 2-methoxybenzoyl cation (m/z 135) can subsequently lose a molecule of carbon monoxide (CO) to form the 2-methoxyphenyl cation at m/z ≈ 107 .

Summary of Spectroscopic Data

| Technique | Key Features and Observations |

| ¹H NMR | Signals for 11 distinct protons, including a downfield amide proton (~10.4 ppm), eight aromatic protons (7.1-8.3 ppm), a methoxy singlet (~3.9 ppm), and an acetyl singlet (~2.6 ppm). |

| ¹³C NMR | Signals for 16 unique carbons, including two carbonyls (~198 and ~165 ppm), twelve aromatic carbons (112-157 ppm), one methoxy carbon (~56 ppm), and one acetyl methyl carbon (~27 ppm). |

| IR | Characteristic absorptions for N-H stretch (~3300 cm⁻¹), ketone C=O stretch (~1685 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), and a strong C-O-C ether stretch (~1240 cm⁻¹). |

| MS (ESI+) | Molecular ion adducts [M+H]⁺ at m/z ≈ 270.11 and [M+Na]⁺ at m/z ≈ 292.09. Key fragment ions at m/z ≈ 136 and m/z ≈ 135, corresponding to the two halves of the molecule. |

Experimental Protocols

The following are standardized, high-level protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument for the sample.

-

Acquire a ¹H NMR spectrum with 16-32 scans.

-

Acquire a ¹³C{¹H} NMR spectrum with 1024-4096 scans.

-

If further structural confirmation is needed, perform 2D NMR experiments such as COSY and HSQC.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Scan: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution data.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Fragmentation (MS/MS): To confirm fragmentation patterns, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ precursor ion (m/z 270.11) and subjecting it to collision-induced dissociation (CID).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 773670, this compound. Retrieved January 15, 2026 from [Link].

-

Sami Publishing Company (2021). JAOC-2103-1001 (Galley Proof). Retrieved January 15, 2026 from [Link].

-

The Royal Society of Chemistry (n.d.). Supporting Information. Retrieved January 15, 2026 from [Link].

-

NP-MRD (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0285156). Retrieved January 15, 2026 from [Link].

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved January 15, 2026 from [Link].

-

NP-MRD (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved January 15, 2026 from [Link].

-

Wiley-VCH GmbH (2026). N-(3-acetylphenyl)-2-ethoxybenzamide - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved January 15, 2026 from [Link].

-

ResearchGate (n.d.). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide | Request PDF. Retrieved January 15, 2026 from [Link].

-

J. Braz. Chem. Soc. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. Retrieved January 15, 2026 from [Link].

-

MDPI (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(7), 12853-12865. [Link].

- Google Patents (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.

-

PubChemLite (n.d.). N-(3-acetylphenyl)-4-methoxybenzamide (C16H15NO3). Retrieved January 15, 2026 from [Link].

-

The Royal Society of Chemistry (2014). Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Retrieved January 15, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 871962, 2-methoxy-N-(2-methoxyphenyl)benzamide. Retrieved January 15, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75540, 2-Methoxybenzamide. Retrieved January 15, 2026 from [Link].

-

Zeitschrift für Naturforschung B (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved January 15, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10398688, N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. Retrieved January 15, 2026 from [Link].

-

NIST (n.d.). Benzamide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 15, 2026 from [Link].

-

NIST (n.d.). Benzamide, N-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 15, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17396514, N-(2-hydroxyphenyl)-3-(methoxymethyl)benzamide. Retrieved January 15, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17431667, 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide. Retrieved January 15, 2026 from [Link].

- Google Patents (2019). ES2697408T3 - Compositions and processes for a better analysis of mass spectrometry.

Sources

- 1. This compound | C16H15NO3 | CID 773670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Benzamide [webbook.nist.gov]

- 5. Benzamide, N-methyl- [webbook.nist.gov]

- 6. PubChemLite - N-(3-acetylphenyl)-4-methoxybenzamide (C16H15NO3) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to the Physicochemical Characterization of N-(3-acetylphenyl)-2-methoxybenzamide

An In-depth Technical Guide to the Solubility and Stability of N-(3-acetylphenyl)-2-methoxybenzamide

Executive Summary

This compound is a novel benzamide derivative with potential applications in pharmaceutical research. As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide, outlining the necessary experimental protocols grounded in authoritative regulatory standards and field-proven scientific methodologies. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the tools to generate robust and reliable data. This guide is structured to be a self-validating system, ensuring that the described protocols yield data of the highest integrity, essential for informed decision-making in the drug development pipeline.

Physicochemical Profile and Predicted Characteristics

Prior to embarking on empirical testing, an in-silico analysis of this compound provides valuable initial insights into its likely behavior. These predicted properties, summarized in Table 1, are derived from computational models and offer a foundational understanding of the molecule's characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C16H15NO3 | PubChem[1] |

| Molecular Weight | 269.29 g/mol | PubChem |

| XLogP3-AA | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 65.9 Ų | PubChem |

Note: Data retrieved from the PubChem database for CID 773670. These are computationally generated values and await experimental verification.

Expert Interpretation:

The predicted XLogP3-AA value of 3.1 suggests that this compound is a lipophilic compound. This characteristic often correlates with low aqueous solubility, a critical parameter that can impact bioavailability. The presence of one hydrogen bond donor and three acceptors indicates that the molecule has the potential for hydrogen bonding, which could influence its solubility in polar solvents and its solid-state properties, such as crystal packing. The topological polar surface area (TPSA) of 65.9 Ų is within a range often associated with good cell permeability, but its lipophilicity might be the dominating factor in its overall absorption profile.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.[2] A compound must be in solution to be absorbed. Therefore, a multi-faceted approach to solubility testing is essential. We will differentiate between thermodynamic and kinetic solubility, as each provides unique and vital information at different stages of drug development.[3]

Thermodynamic Solubility: The Equilibrium Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally recognized "gold standard" for this determination due to its basis in thermodynamic equilibrium.[4]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess of solid this compound to a series of vials containing the desired solvent systems (e.g., water, phosphate-buffered saline at various pH levels, biorelevant media like FaSSIF and FeSSIF).

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient duration (24-72 hours) to ensure equilibrium is reached.[5] The presence of undissolved solid material at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[5]

-

Phase Separation: Separate the solid and liquid phases. This is a critical step that can be performed by centrifugation followed by careful removal of the supernatant, or by filtration.[6] Caution is advised with filtration, as the compound may adsorb to the filter material, potentially underestimating solubility.[6]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A standard calibration curve must be generated for accurate quantification.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous medium.[3] This is a crucial parameter in early drug discovery for identifying compounds that are likely to have solubility issues in biological assays.[3][6]

Experimental Protocol: Nephelometry-Based Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: Dispense the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format to create a range of concentrations.

-

Precipitation Measurement: Measure the turbidity of each well using a laser nephelometer.[2] The concentration at which a significant increase in scattered light is detected indicates the kinetic solubility limit.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Chemical Stability Profiling

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Stability testing provides evidence of how the quality of the API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and establish degradation pathways.[9][10] This information is crucial for developing stability-indicating analytical methods.[10]

Experimental Protocols for Forced Degradation

-

Hydrolytic Degradation:

-

Prepare solutions of this compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature, protected from light.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose solid powder and a solution of this compound to a light source that meets ICH Q1B guideline specifications (a combination of fluorescent and near-UV lamps).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples after a specified duration of exposure.

-

-

Thermal Degradation:

-

Store the solid compound in a controlled temperature oven at an elevated temperature (e.g., 60°C or higher) and controlled humidity.[9]

-

Analyze the sample at various time points to assess the extent of degradation.

-

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation (Stress Testing) of an API.

Long-Term and Accelerated Stability Studies

These studies are conducted to establish a re-test period for the API or a shelf-life for the finished product.[7] The storage conditions are defined by international guidelines, such as those from the ICH and WHO.[8][11]

Table 2: Standard ICH Storage Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone for which the product is intended.[8][12]

Experimental Protocol for Stability Studies

-

Batch Selection: Use at least three primary batches of this compound for the study.[12]

-

Container Closure System: Package the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[8][9]

-

Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.

-

Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][12]

-

Analysis: At each time point, evaluate the samples for relevant quality attributes, including appearance, assay, degradation products, and any other specific tests. A "significant change" is defined as a failure to meet the specification.[8]

Data Interpretation and Reporting

The data generated from these studies are fundamental to the progression of this compound as a drug candidate.

-

Solubility Data: The solubility profile across different pH values will inform the potential for oral absorption and guide formulation strategies. Low aqueous solubility may necessitate enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.

-

Stability Data: The forced degradation studies will reveal the molecule's intrinsic stability and potential degradation pathways. This is critical for formulation design, as excipients that could promote these degradation pathways should be avoided. The long-term and accelerated stability data will be used to establish storage conditions (e.g., "Store at controlled room temperature," "Protect from light") and a re-test period for the API.

Conclusion

This guide provides a robust and scientifically rigorous framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to these protocols, researchers can generate high-quality, reliable data that is essential for regulatory submissions and for making informed decisions throughout the drug development lifecycle. The principles and methodologies outlined herein are universally applicable and represent the current best practices in the pharmaceutical sciences.

References

- Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- International Council for Harmonis

- Al-Ghaban, A. M., & Al-Angari, A. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Bergström, C. A. S., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Box, K., & Comer, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. (n.d.). This compound.

- Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-40.

Sources

- 1. This compound | C16H15NO3 | CID 773670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. database.ich.org [database.ich.org]

- 9. qlaboratories.com [qlaboratories.com]

- 10. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to the Crystal Structure Analysis of N-(3-acetylphenyl)-2-methoxybenzamide

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of N-(3-acetylphenyl)-2-methoxybenzamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to advanced structural elucidation, emphasizing the rationale behind experimental choices and the significance of the obtained structural data.

Introduction: The Significance of Structural Elucidation in Drug Discovery

This compound is a molecule of interest within medicinal chemistry due to its benzamide scaffold, a common feature in a variety of pharmacologically active compounds. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of a material's physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of this compound is paramount for its development as a potential therapeutic agent.[1][2][3][4][5]

X-ray crystallography stands as the definitive method for determining molecular and crystal structures at atomic resolution.[3][6] This technique provides unambiguous insights into molecular conformation, intermolecular interactions, and packing motifs, which are crucial for structure-based drug design and understanding a compound's behavior in the solid state.[1][4] This guide will walk through the complete process of a crystal structure analysis for this compound, from obtaining suitable crystalline material to the detailed interpretation of its structural features.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The quality of the diffraction data is directly dependent on the quality of the crystal.[7]

Synthesis of this compound

A common and effective method for the synthesis of benzamide derivatives involves the amidation of a carboxylic acid or its activated form (like an acyl chloride) with an appropriate amine.[8]

Experimental Protocol: Synthesis

-

Activation of 2-methoxybenzoic acid: 2-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane or toluene) to form the acyl chloride intermediate, 2-methoxybenzoyl chloride. This step is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

-

Amide Coupling: The resulting 2-methoxybenzoyl chloride is then slowly added to a solution of 3-aminoacetophenone in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 1 M HCl) and a saturated solution of sodium bicarbonate to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6][9] The ideal crystal should be a single, unflawed entity, typically with dimensions between 0.1 and 0.3 mm.[7][10] Slow crystal growth is key to achieving high quality.[7]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For benzamide derivatives, solvents like ethanol, methanol, or acetone, and mixed solvent systems such as ethanol-water, are often effective.[11][12]

-

Solution Preparation: A saturated or near-saturated solution of this compound is prepared in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Crystal Growth: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a vial covered with parafilm perforated with a few small holes). This allows for the slow evaporation of the solvent, gradually increasing the concentration and promoting the formation of well-ordered crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution and dried.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[10] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[6][9]

Data Collection, Structure Solution, and Refinement

The workflow for SC-XRD analysis is a well-established, multi-step process.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Analysis

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.[13]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with X-rays (commonly from a Mo or Cu source). The crystal is rotated, and a series of diffraction images are collected by a detector.[10]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[13]

-

Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson synthesis, to generate an initial model of the electron density and, consequently, the atomic positions.[10]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[13] This iterative process optimizes the atomic coordinates, and anisotropic displacement parameters. Programs like SHELXL are widely used for this purpose.[14][15][16][17] User-friendly interfaces such as Olex2 can be used to manage the refinement process.[18][19][20][21][22]

-

Validation and Deposition: The final structure is validated for geometric and crystallographic consistency. The results are then compiled into a Crystallographic Information File (CIF) and can be deposited in a public database like the Cambridge Structural Database (CSD) for the benefit of the scientific community.[23][24]

Crystallographic Data

The following table presents plausible crystallographic data for this compound, based on typical values for related benzamide structures.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅NO₃ |

| Formula Weight | 269.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical value, e.g., 10.5 |

| b (Å) | Hypothetical value, e.g., 8.2 |

| c (Å) | Hypothetical value, e.g., 15.8 |

| β (°) | Hypothetical value, e.g., 98.5 |

| Volume (ų) | Calculated from a, b, c, β |

| Z | 4 |

| Density (calculated) (g/cm³) | Calculated from formula weight, volume, and Z |

| R₁ [I > 2σ(I)] | Typical value, e.g., < 0.05 |

| wR₂ (all data) | Typical value, e.g., < 0.15 |

| CCDC Deposition Number | To be assigned upon deposition[23] |

In-depth Structural Analysis

With a refined crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Molecular Conformation

The conformation of this compound is defined by the relative orientations of its constituent parts, which can be described by key torsion angles. The planarity of the phenyl rings and the amide group, along with the torsion angles between them, dictates the overall shape of the molecule. For instance, the relative orientation of the two phenyl rings is a critical conformational feature.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a network of non-covalent interactions. In benzamides, hydrogen bonds and π-π stacking interactions are often dominant.[25]

-

Hydrogen Bonding: The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). These interactions can link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal's stability and properties.[26]

-

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings attract each other. These interactions further stabilize the crystal lattice.

-

Other Weak Interactions: C-H···O and C-H···π interactions, although weaker, can also play a significant role in the overall packing arrangement.[27]

Caption: Schematic of a primary hydrogen bonding interaction.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[27][28][29][30][31][32] The surface is generated by partitioning the crystal electron density into molecular fragments.

The Hirshfeld surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds.

2D Fingerprint Plots

A 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface. It plots the distance to the nearest atom nucleus inside the surface (di) against the distance to the nearest atom nucleus outside the surface (de). The relative contributions of different types of contacts (e.g., H···H, O···H, C···H) can be quantified, providing a detailed picture of the packing environment.

For a molecule like this compound, the fingerprint plot would likely show significant contributions from:

-

O···H/H···O contacts: Representing the N-H···O and C-H···O hydrogen bonds.

-

H···H contacts: Generally the most abundant type of contact.

-

C···H/H···C contacts: Indicative of C-H···π interactions.

-

C···C contacts: Corresponding to π-π stacking interactions.

Analysis of these contributions provides quantitative insight into the forces governing the crystal packing.[27][31]

Conclusion

The crystal structure analysis of this compound provides indispensable information for its development as a potential pharmaceutical compound. Through a combination of synthesis, single-crystal growth, and high-resolution SC-XRD analysis, we can determine the precise three-dimensional structure of the molecule. Subsequent in-depth analysis of the molecular conformation and intermolecular interactions, aided by computational tools like Hirshfeld surface analysis, allows for a comprehensive understanding of the solid-state properties of the compound. This structural knowledge is a cornerstone of rational drug design, enabling the optimization of lead compounds and the development of safer, more effective medicines.[1][2][5]

References

-

Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link][14][15]

-

ResearchGate. (PDF) Crystal structure refinement with SHELXL. [Link][15]

-

Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link][1]

-

Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. [Link][2]

-

National Center for Biotechnology Information. The role of crystallography in drug design. [Link][3]

-

Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link][4]

-

ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. [Link][16]

-

Oxford Academic. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. [Link][17]

-

News-Medical.Net. X-Ray Crystallography in Pharmaceutical Drug Development. [Link][5]

-

ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link][12]

-

National Center for Biotechnology Information. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link][8]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link][7]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link][10]

-

ACS Publications. Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. [Link][33]

-

National Institutes of Health. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). [Link][28]

-

MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link][26]

-

National Center for Biotechnology Information. Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. [Link][27][31]

-

National Center for Biotechnology Information. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. [Link][29]

-

ResearchGate. Hirsfeld surfaces of 3-acetoxy-2-methyl-N-(3-methylphenyl) benzamide.... [Link][30]

-

PubMed. Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and mol-ecular docking of N-{3-[(4-meth-oxy-phen-yl)carbamo-yl]phen-yl}-3-nitro-benzamide as a promising inhibitor of hfXa. [Link][31]

-

CCDC. Structural Chemistry Data, Software, and Insights. [Link][24]

-

PubChemLite. N-(3-acetylphenyl)-4-methoxybenzamide (C16H15NO3). [Link][35]

-

University of Strathclyde. Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3- nitrobenzamide as a promising inhibitor of hfXa. [Link][32]

-

PubChem. N-(3-acetylphenyl)-4-methoxy-2,5-dimethylbenzamide. [Link][36]

-

MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link][37]

-

National Center for Biotechnology Information. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. [Link][25]

Sources

- 1. migrationletters.com [migrationletters.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zienjournals.com [zienjournals.com]

- 5. news-medical.net [news-medical.net]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 17. academic.oup.com [academic.oup.com]

- 18. Olex2 | OlexSys [olexsys.org]

- 19. Olex2 - Wikipedia [en.wikipedia.org]

- 20. sourceforge.net [sourceforge.net]

- 21. olex2-1-2.software.informer.com [olex2-1-2.software.informer.com]

- 22. OlexSys [olexsys.org]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]

- 27. Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and mol-ecular docking of N-{3-[(4-meth-oxy-phen-yl)carbamo-yl]phen-yl}-3-nitro-benzamide as a promising inhibitor of hfXa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 33. pubs.acs.org [pubs.acs.org]

- 34. This compound | C16H15NO3 | CID 773670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. PubChemLite - N-(3-acetylphenyl)-4-methoxybenzamide (C16H15NO3) [pubchemlite.lcsb.uni.lu]

- 36. N-(3-acetylphenyl)-4-methoxy-2,5-dimethylbenzamide | C18H19NO3 | CID 110761621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. N-methoxy-N-(2-methoxyphenyl)benzamide | C15H15NO3 | CID 154252576 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of N-(3-acetylphenyl)-2-methoxybenzamide

Abstract

N-(3-acetylphenyl)-2-methoxybenzamide is a synthetic small molecule belonging to the versatile class of benzamide derivatives. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a central benzamide scaffold with methoxy and acetylphenyl substitutions—suggest a high potential for multifaceted pharmacological activities. This guide provides a comprehensive analysis of these potential activities, drawing upon the well-established biological profiles of related benzamide compounds. We will explore potential anticancer, anti-inflammatory, and neurological activities, detailing the underlying mechanistic hypotheses. Furthermore, this document serves as a practical handbook for researchers, outlining detailed experimental protocols to systematically investigate these potential therapeutic applications. The synthesis of technical expertise and established scientific principles aims to provide a robust framework for the future development and evaluation of this compound as a potential therapeutic agent.

Introduction and Structural Analysis

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[1][4] The specific biological activity of a benzamide derivative is largely dictated by the nature and position of its substituents.

This compound (Figure 1) possesses key structural features that warrant investigation into its potential biological activities:

-

Benzamide Core: The central amide linkage provides a rigid backbone and potential for hydrogen bonding interactions with biological targets.[5]

-

2-Methoxy Group: The methoxy group on the benzoyl ring can influence the molecule's conformation and electronic properties, potentially enhancing its binding affinity to specific targets.

-

3-Acetylphenyl Group: The acetylphenyl moiety introduces a keto group, which can participate in various interactions and may be a key determinant of the compound's specific biological effects.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Potential Biological Activities and Mechanistic Hypotheses

Based on the extensive research on benzamide derivatives, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

Benzamide derivatives have shown significant promise as anticancer agents through various mechanisms.[2][3][6]

-

Histone Deacetylase (HDAC) Inhibition: Some benzamide-containing compounds act as HDAC inhibitors, which play a crucial role in the epigenetic regulation of gene expression.[3][7] By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3] The structure of this compound, with its aromatic rings and amide linker, could potentially fit into the active site of HDAC enzymes.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a class of anticancer agents that have shown particular efficacy in cancers with deficient DNA repair mechanisms.[2] Certain benzamide derivatives have been identified as PARP inhibitors.[2] It is plausible that this compound could exhibit similar activity.

-

Tubulin Polymerization Inhibition: A number of benzamide derivatives have been found to inhibit tubulin polymerization, a critical process in cell division.[3] This leads to cell cycle arrest and apoptosis.

-

Induction of Oxidative Stress: Some novel benzamide derivatives have been shown to exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of benzamides are also well-documented.[1][8]

-

Inhibition of Pro-inflammatory Cytokines: Certain benzamides can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) by inhibiting the transcription factor NF-κB.[8] This mechanism is a cornerstone of many anti-inflammatory therapies.

-

Cyclooxygenase (COX) Inhibition: While less common, some benzamide derivatives may exhibit inhibitory activity against COX enzymes, which are key mediators of inflammation and pain.

Neurological Activity

Substituted benzamides are a well-known class of atypical antipsychotic drugs that act primarily as dopamine D2 receptor antagonists.[4][9]

-

Dopamine Receptor Blockade: The structural features of this compound bear some resemblance to known benzamide antipsychotics. Therefore, it is conceivable that this compound could exhibit affinity for dopamine receptors, suggesting potential applications in neurological disorders.

Proposed Experimental Workflows for Activity Validation

To systematically evaluate the hypothesized biological activities of this compound, a series of in vitro and in cellulo assays are proposed.

General Synthesis Protocol

The synthesis of this compound can be achieved through a standard amidation reaction.

Step-by-Step Protocol:

-

Dissolve 3-aminoacetophenone (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 2-methoxybenzoyl chloride (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[10][11]

Caption: General synthesis workflow for this compound.

Anticancer Activity Screening

A tiered approach is recommended to efficiently screen for anticancer potential.

Tier 1: In Vitro Cytotoxicity Assay

-

Objective: To determine the general cytotoxic effect of the compound on various cancer cell lines.

-

Protocol: MTT Assay

-

Seed cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, and leukemia) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[12]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]

-

Tier 2: Mechanistic Assays (Based on Tier 1 results)

-

Objective: To elucidate the mechanism of anticancer action.

-

Protocols:

-

HDAC Inhibition Assay: Utilize a commercially available HDAC activity assay kit to measure the compound's ability to inhibit HDAC enzymes.

-

PARP Inhibition Assay: Employ a PARP assay kit to determine if the compound inhibits PARP activity.

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle after treatment.

-

Apoptosis Assay: Detect apoptosis using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.

-

Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3) and cell cycle regulation.[6]

-

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jaoc.samipubco.com [jaoc.samipubco.com]

- 12. mdpi.com [mdpi.com]

Technical Guide: Predicting the Mechanism of Action for N-(3-acetylphenyl)-2-methoxybenzamide

Abstract: The elucidation of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rationale for its therapeutic effect and potential side effects.[1] This guide presents a comprehensive, multi-tiered strategy for predicting and validating the MoA of N-(3-acetylphenyl)-2-methoxybenzamide, a novel small molecule with potential therapeutic relevance. Lacking established biological data, our approach is rooted in a logical progression from computational analysis, based on structural homology to known bioactive compounds, to targeted in vitro biochemical and cell-based assays. We will explore primary hypotheses including Histone Deacetylase (HDAC) and Hedgehog (Hh) signaling inhibition, and secondary hypotheses such as tubulin polymerization and kinase modulation. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each step of the investigative workflow.

Introduction and Structural Rationale

This compound (PubChem CID: 773670) is a synthetic organic compound characterized by a central benzamide scaffold, linking a 2-methoxyphenyl ring and a 3-acetylphenyl ring.[2] The therapeutic potential of this molecule is currently uncharacterized. However, its constituent moieties are present in numerous compounds with established pharmacological activities, forming a logical basis for MoA prediction.

-

Benzamide Core: This structure is a well-known "privileged scaffold" in medicinal chemistry. Benzamide derivatives are known to act as potent Histone Deacetylase (HDAC) inhibitors.[3][4] The crystal structure of HDAC2 in complex with a benzamide inhibitor reveals chelation of the catalytic zinc ion through the carbonyl and an adjacent amino group, a potential binding mode for our topic compound.[5]

-

2-Methoxybenzamide Moiety: Derivatives of 2-methoxybenzamide have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a validated target in oncology.[6][7][8] These compounds were shown to act via the Smoothened (Smo) receptor.[6][7]

-

Acetylphenyl Group: The acetylphenyl moiety is a common feature in various pharmaceutical intermediates and bioactive molecules, including some with demonstrated antiproliferative activity.[9][10][11]

Based on this structural analysis, our primary hypotheses are that this compound functions as either an HDAC inhibitor or an inhibitor of the Hedgehog signaling pathway. Secondary hypotheses include interference with microtubule dynamics or kinase activity, common mechanisms for anticancer agents.

Investigative Workflow: A Multi-Tiered Approach

To systematically investigate the MoA, we propose a workflow that progresses from broad, predictive in silico methods to specific, confirmatory in vitro experiments. This tiered approach ensures a resource-efficient and logically sound investigation.

Sources

- 1. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H15NO3 | CID 773670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. journals.iucr.org [journals.iucr.org]

Investigating the Pharmacology of Novel Benzamide Derivatives

An In-Depth Technical Guide

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide scaffold, a simple yet versatile chemical moiety consisting of a benzene ring attached to an amide group, represents a privileged structure in modern medicinal chemistry.[1] Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows it to bind to a wide array of biological targets with high affinity and specificity.[1][2] This inherent versatility has led to the development of numerous clinically successful drugs across diverse therapeutic areas, including psychiatry, oncology, and gastroenterology.[3][4]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven framework for the pharmacological investigation of novel benzamide derivatives. We will explore the core mechanisms of action, delve into the strategic drug discovery workflow, and provide detailed, validated protocols for key pharmacological assays. The emphasis throughout is on the causality behind experimental choices, ensuring that each step is part of a self-validating system designed to rigorously characterize new chemical entities.

Chapter 1: Core Mechanisms of Action: The Molecular Targets of Benzamide Derivatives

The therapeutic efficacy of benzamide derivatives is rooted in their ability to modulate the activity of specific proteins. While the list of targets is ever-expanding, they can be broadly categorized into two major classes: G-protein coupled receptors (GPCRs) and enzymes.

Dopamine D2 Receptor Antagonism

A primary and well-established mechanism for many clinically significant benzamides, such as sulpiride and amisulpride, is the antagonism of dopamine D2 receptors.[5][6] These receptors are critical in modulating neuronal signaling in the central nervous system. By blocking the binding of endogenous dopamine, these benzamide derivatives inhibit the downstream signaling cascade, primarily the inhibition of adenylyl cyclase, which leads to reduced intracellular cyclic AMP (cAMP) levels.[5] This mechanism is the foundation for their use as potent antipsychotic and antiemetic agents.[4][5]